Diethyl (11-azidoundecyl)phosphonate
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Overview
Description
Diethyl (11-azidoundecyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to an 11-azidoundecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (11-azidoundecyl)phosphonate typically involves the reaction of diethyl phosphite with an 11-azidoundecyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the azide group is introduced to the undecyl chain, followed by the attachment of the phosphonate group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (11-azidoundecyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various phosphonate esters and derivatives.
Scientific Research Applications
Diethyl (11-azidoundecyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl (11-azidoundecyl)phosphonate involves its ability to participate in nucleophilic substitution and click chemistry reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry and materials science. The phosphonate group can act as a leaving group or a nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the azide group and has different reactivity.
11-Azidoundecanol: Contains an azide group but lacks the phosphonate functionality.
Diethyl (11-bromoundecyl)phosphonate: Similar structure but with a bromine atom instead of an azide group.
Uniqueness
Diethyl (11-azidoundecyl)phosphonate is unique due to the presence of both the azide and phosphonate groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H32N3O3P |
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Molecular Weight |
333.41 g/mol |
IUPAC Name |
1-azido-11-diethoxyphosphorylundecane |
InChI |
InChI=1S/C15H32N3O3P/c1-3-20-22(19,21-4-2)15-13-11-9-7-5-6-8-10-12-14-17-18-16/h3-15H2,1-2H3 |
InChI Key |
UMWZZMOUWONBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCN=[N+]=[N-])OCC |
Origin of Product |
United States |
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